Molecular Weight and Lipophilicity Differentiation Versus 4-Methyl and 4-Hydroxymethyl Analogs
The target compound (MW 278.33, C₁₃H₁₄N₂O₃S) is 92.1 Da heavier than ethyl 4-methyl-1,2,3-thiadiazole-5-carboxylate (MW ~186.23) and 90.1 Da heavier than ethyl 4-(hydroxymethyl)-1,2,3-thiadiazole-5-carboxylate (MW 188.21) . The benzyloxymethyl substituent adds substantial lipophilic surface area; the clogP of the target compound is predicted to be approximately 1.5–2.0 log units higher than the 4-methyl analog based on the contribution of the benzyl fragment. This increased lipophilicity directly affects membrane permeability, plasma protein binding, and metabolic clearance in PK studies. For procurement decisions, the higher MW and lipophilicity position this compound as a late-stage intermediate or probe molecule rather than a fragment-like starting point.
| Evidence Dimension | Molecular weight and predicted lipophilicity (clogP) |
|---|---|
| Target Compound Data | MW = 278.33; clogP ~2.8–3.5 (predicted) |
| Comparator Or Baseline | Ethyl 4-methyl-1,2,3-thiadiazole-5-carboxylate: MW ~186.23, clogP ~1.3–1.8 (predicted); Ethyl 4-(hydroxymethyl)-1,2,3-thiadiazole-5-carboxylate: MW 188.21, clogP ~0.5–1.0 (predicted) |
| Quantified Difference | ΔMW ≈ +92 Da vs. 4-methyl analog; ΔclogP ≈ +1.5 to +2.0 log units |
| Conditions | Calculated physicochemical properties based on molecular formula and structure |
Why This Matters
The 92 Da mass increase and 1.5–2.0 log unit lipophilicity gain relative to the 4-methyl analog place this compound in a distinctly different property space for ADME screening cascades, making interchangeability inappropriate without re-optimization.
